![molecular formula C16H21NO4S B10834740 4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol](/img/structure/B10834740.png)
4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID26815044-Compound-32: is a synthetic organic compound identified as a potent and selective inhibitor of Rho kinase 2 (ROCK2) . This compound has shown significant biological activity, particularly in the inhibition of ROCK2, which is involved in various cellular functions including contraction, motility, proliferation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID26815044-Compound-32 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves a series of condensation and cyclization reactions to form the core tricyclic structure.
Functionalization: Introduction of functional groups such as sulfonyl and fluorophenyl groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of PMID26815044-Compound-32 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:
Optimization of reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Automation and process control: Implementing automated systems to monitor and control the production process, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions: PMID26815044-Compound-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
Chemistry: PMID26815044-Compound-32 is used as a tool compound to study the inhibition of Rho kinase 2 (ROCK2) and its effects on cellular processes .
Biology: In biological research, this compound is used to investigate the role of ROCK2 in cell motility, proliferation, and apoptosis. It is also used in studies related to cardiovascular diseases and cancer .
Medicine: PMID26815044-Compound-32 has potential therapeutic applications in the treatment of diseases such as hypertension, glaucoma, and cancer, where ROCK2 plays a critical role .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting ROCK2 .
Mechanism of Action
PMID26815044-Compound-32 exerts its effects by selectively inhibiting Rho kinase 2 (ROCK2). The inhibition of ROCK2 leads to the modulation of various cellular pathways involved in contraction, motility, proliferation, and apoptosis . The compound binds to the active site of ROCK2, preventing its interaction with substrates and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Compound 32 [PMID 20471253]: Another ROCK2 inhibitor with similar biological activity.
Polyketide synthase 13-IN-1: An inhibitor of polyketide synthase 13 with different target specificity.
Uniqueness: PMID26815044-Compound-32 is unique due to its high selectivity and potency for ROCK2 compared to other similar compounds. This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C16H21NO4S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[1-(2-methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H21NO4S/c1-3-12(2)11-22(20,21)17-8-6-13(7-9-17)15-5-4-14(18)10-16(15)19/h3-5,10,13,18-19H,1-2,6-9,11H2 |
InChI Key |
JCJFASCAOSDZDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CS(=O)(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



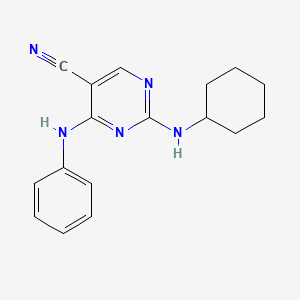
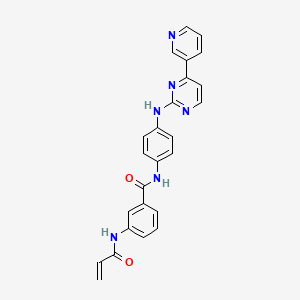
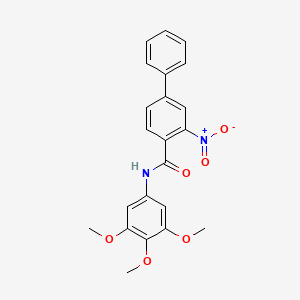
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
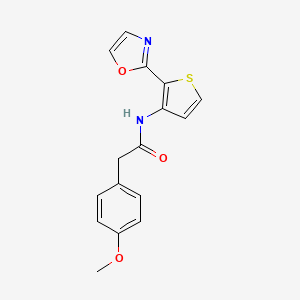
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
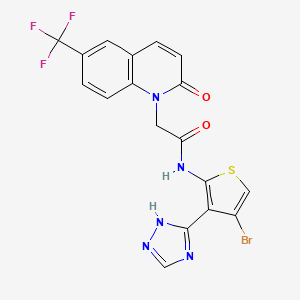
![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
![8-N-benzhydryl-3-N-[4-[[8-(benzhydrylcarbamoyl)-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834730.png)
![13,16,35,38-Tetrahydroxy-11,33-bis[2-[[1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834732.png)
![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
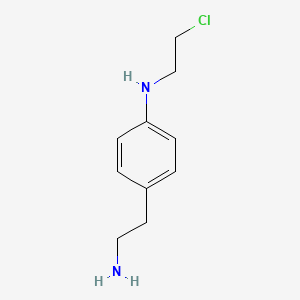
![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)
